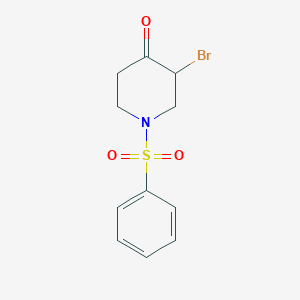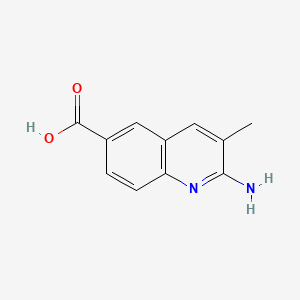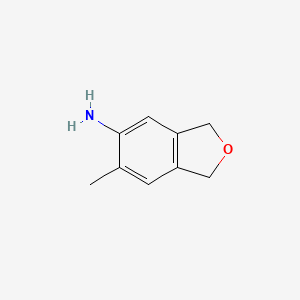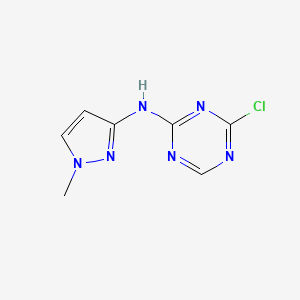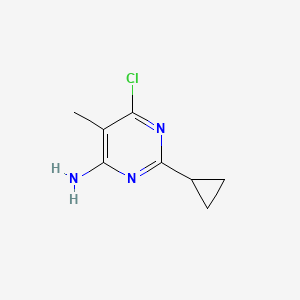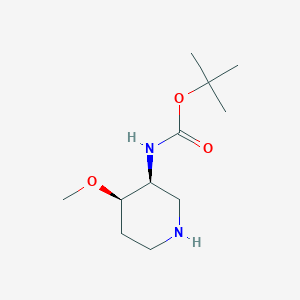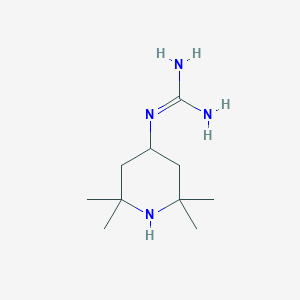
4-Cyclopentyl-6-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-6-methylpicolinic acid is a heterocyclic compound that belongs to the class of picolinic acids It is characterized by a cyclopentyl group attached to the fourth position and a methyl group attached to the sixth position of the picolinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-6-methylpicolinic acid can be achieved through several methods. One common approach involves the use of 6-methylpicolinic acid as a starting material. The cyclopentyl group can be introduced through a series of reactions, including alkylation and cyclization. For instance, the reaction of 6-methylpicolinic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyl-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-6-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-6-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylpicolinic acid: Similar in structure but lacks the cyclopentyl group.
4-Cyclopentylpicolinic acid: Similar but lacks the methyl group at the sixth position.
Picolinic acid: The parent compound without any substituents.
Uniqueness
4-Cyclopentyl-6-methylpicolinic acid is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-cyclopentyl-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(9-4-2-3-5-9)7-11(13-8)12(14)15/h6-7,9H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
BQSQEDSZUPEEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)

